molecular formula C18H17NO2 B1618182 (3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid CAS No. 406920-67-0

(3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid

Cat. No.: B1618182
CAS No.: 406920-67-0
M. Wt: 279.3 g/mol
InChI Key: XVWRQAZBQVTVJA-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid is a chiral compound with significant importance in organic chemistry. It features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals. The compound’s unique structure, which includes both an indole ring and a phenylpropionic acid group, makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. One common approach is the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole ring . The specific conditions, such as the choice of acid and solvent, can vary, but methanesulfonic acid in methanol is often used .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes the formation of the indole ring followed by functionalization to introduce the phenylpropionic acid group. Advanced techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The compound can be reduced to form indoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxindoles, indolines, and various substituted indoles, depending on the specific reagents and conditions used .

Scientific Research Applications

(3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: It is a precursor in the synthesis of pharmaceuticals with potential therapeutic effects, including anticancer and anti-inflammatory agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Indole-3-butyric acid: Another plant hormone used to stimulate root growth.

    3-Phenylpropionic acid: A simpler analog without the indole moiety.

Uniqueness

What sets (3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid apart is its chiral center and the combination of the indole and phenylpropionic acid groups. This unique structure allows it to interact with a broader range of biological targets and participate in more diverse chemical reactions compared to its simpler analogs .

Properties

IUPAC Name

(3R)-3-(1-methylindol-3-yl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-19-12-16(14-9-5-6-10-17(14)19)15(11-18(20)21)13-7-3-2-4-8-13/h2-10,12,15H,11H2,1H3,(H,20,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWRQAZBQVTVJA-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)[C@H](CC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355674
Record name (3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406920-67-0
Record name (3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 406920-67-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid
Reactant of Route 2
Reactant of Route 2
(3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid
Reactant of Route 3
Reactant of Route 3
(3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid
Reactant of Route 4
Reactant of Route 4
(3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid
Reactant of Route 5
(3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid
Reactant of Route 6
Reactant of Route 6
(3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.